molecular formula C22H21NO4 B3657524 N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide

N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide

Cat. No.: B3657524
M. Wt: 363.4 g/mol
InChI Key: YEABWYDQOOAJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide is a complex organic compound that belongs to the class of acenaphthene derivatives

Preparation Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide typically involves multiple steps. One common method starts with the reaction of acenaphthene with bromoacetyl bromide in the presence of aluminum chloride to form 5-bromoacetylacenaphthene. This intermediate is then reacted with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

Comparison with Similar Compounds

N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide can be compared with other acenaphthene derivatives, such as:

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-18-12-10-16(20(26-2)21(18)27-3)22(24)23-17-11-9-14-8-7-13-5-4-6-15(17)19(13)14/h4-6,9-12H,7-8H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEABWYDQOOAJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.